1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a dihydropyridine ring, and a carboxamide group. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with aromatic amines in the presence of a chiral catalyst such as pseudoephedrine . This reaction is carried out in an aqueous medium and results in high yields of optically pure products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully .
Comparison with Similar Compounds
Similar Compounds
1-(benzyloxy)propan-2-one: A precursor in the synthesis of the target compound.
4-methyl-2-(prop-2-en-1-yl)oxy]aniline: Another compound used in similar synthetic routes.
N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline: A chemically differentiated building block used in organic synthesis and medicinal chemistry.
Uniqueness
1-(benzyloxy)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-oxo-1-phenylmethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16(2)18-10-12-19(13-11-18)23-21(25)20-9-6-14-24(22(20)26)27-15-17-7-4-3-5-8-17/h3-14,16H,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRWKZNMUBDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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